(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol
CAS No.: 1247781-97-0
Cat. No.: VC2851936
Molecular Formula: C10H14ClN3O
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1247781-97-0 |
---|---|
Molecular Formula | C10H14ClN3O |
Molecular Weight | 227.69 g/mol |
IUPAC Name | [1-(6-chloropyrimidin-4-yl)piperidin-4-yl]methanol |
Standard InChI | InChI=1S/C10H14ClN3O/c11-9-5-10(13-7-12-9)14-3-1-8(6-15)2-4-14/h5,7-8,15H,1-4,6H2 |
Standard InChI Key | AAAHAHOVVVGIIA-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CO)C2=CC(=NC=N2)Cl |
Canonical SMILES | C1CN(CCC1CO)C2=CC(=NC=N2)Cl |
Introduction
Chemical Structure and Properties
Molecular Composition and Identity
The compound (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol is structurally similar to its 3-yl positional isomer, which has been more extensively documented in the scientific literature. The 3-yl isomer has a molecular formula of C₁₀H₁₄ClN₃O and a molecular weight of 227.69 g/mol . The target 4-yl compound would maintain the same molecular formula and weight, differing only in the position of the hydroxymethyl group on the piperidine ring.
Structural Characteristics
The molecule consists of three primary structural components:
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A chloropyrimidine ring with chlorine at the 6-position
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A piperidine ring connected to the pyrimidine at the nitrogen
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A hydroxymethyl group attached to the 4-position of the piperidine ring
This structure can be contrasted with the 3-yl isomer where the hydroxymethyl group is positioned at carbon-3 of the piperidine ring . This positional difference likely confers distinct conformational properties and potentially different biological activity profiles.
Physical and Chemical Properties
Based on the properties of similar chloropyrimidine derivatives, the following characteristics can be anticipated:
Synthesis Approaches
Nucleophilic Aromatic Substitution
A common approach likely involves the reaction of 4,6-dichloropyrimidine with 4-(hydroxymethyl)piperidine. This nucleophilic aromatic substitution (S<sub>N</sub>Ar) typically occurs selectively at the more reactive 4-position of the pyrimidine .
Functionalization of Piperidine
An alternative approach might involve:
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Coupling of 6-chloropyrimidin-4-yl with a suitable piperidine derivative
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Subsequent functionalization of the piperidine ring to introduce the hydroxymethyl group
For the related 3-yl compound, palladium-catalyzed coupling reactions have been reported to be effective in forming the pyrimidine-piperidine linkage .
Critical Reaction Conditions
The synthesis would likely require:
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Controlled temperature (typically 75-110°C)
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Appropriate base (e.g., Cs₂CO₃, NaH)
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Polar aprotic solvents (DMF, DMSO)
Biological Activity and Applications
Antimicrobial Activity
Related chloropyrimidine compounds have shown promising antimicrobial properties against various bacterial strains. The nitrogen-containing heterocyclic structure often contributes to interactions with microbial targets.
Structure-Activity Relationships
The position of substitution on the piperidine ring (4-yl versus 3-yl) likely impacts:
Analytical Characterization
Identification Methods
For proper characterization of (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanol, several analytical techniques would be valuable:
Spectroscopic Analysis
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¹H NMR: Expected to show characteristic patterns for pyrimidine protons and piperidine ring protons
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¹³C NMR: Would display distinct carbon signals for the pyrimidine, piperidine, and hydroxymethyl carbons
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Mass Spectrometry: Should exhibit a molecular ion peak around m/z 227.7 with characteristic fragmentation patterns
Chromatographic Methods
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HPLC: Useful for assessing purity with appropriate column selection
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TLC: Can help monitor reaction progress during synthesis
Comparison with Structural Analogs
Position Isomers
The 3-yl positional isomer ([1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol) has been more extensively characterized . Key differences between the isomers include:
Other Related Derivatives
Several other chloropyrimidine derivatives have been studied, including:
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